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Dimethyl phenylphosphonite

Cat. No.: B1585561
CAS No.: 2946-61-4
M. Wt: 170.15 g/mol
InChI Key: LMZLQYYLELWCCW-UHFFFAOYSA-N
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Description

Contextualization within the Field of Organophosphorus Chemistry

Dimethyl phenylphosphonite, with the chemical formula C₆H₅P(OCH₃)₂, is an organophosphorus compound that holds a significant position in its class. sigmaaldrich.com Organophosphorus chemistry is a broad field that studies compounds containing carbon-phosphorus bonds, which are valued for their diverse reactivity and have applications spanning from industrial and agricultural chemicals to pharmaceuticals and materials science. ontosight.aichinesechemsoc.org this compound, also known as phenyldimethoxyphosphine, is a phosphonite ester characterized by a phenyl group and two methoxy (B1213986) groups attached to a phosphorus(III) center. sigmaaldrich.comguidechem.com This structure imparts unique electronic and steric properties that make it a versatile reagent and ligand in various chemical transformations. pubcompare.aismolecule.com

The phosphorus atom in this compound possesses a lone pair of electrons and can exist in a trivalent state, making it nucleophilic and susceptible to oxidation. This reactivity is central to its utility in synthetic chemistry. It serves as a precursor for a wide range of other organophosphorus compounds, including phosphinates, phosphonates, and phosphine (B1218219) ligands, through reactions such as the Michaelis–Arbuzov and Michaelis–Becker reactions. researchgate.net Its role as a ligand in transition metal catalysis is also a key area of research, where it can influence the activity and selectivity of catalytic systems. rsc.org

Overview of Academic Significance and Emerging Research Trajectories

The academic significance of this compound stems from its fundamental role in the synthesis of more complex molecules and materials. ontosight.ai It is frequently employed in phosphorylation reactions and as a building block in the development of novel compounds for pharmaceutical and agrochemical research. pubcompare.ai A notable area of research involves its use in the synthesis of specialized phosphine ligands for catalysis, particularly in asymmetric synthesis where the development of chiral ligands is crucial for controlling stereochemistry. pubcompare.ai

Emerging research is exploring the application of this compound in materials science. ontosight.aismolecule.com For instance, it is being investigated as a component in the synthesis of flame retardants, where the phosphorus content can impart fire-resistant properties to polymers. guidechem.com Another developing area is its use in the creation of advanced materials with specific optical or electrical properties. ontosight.ai Research into its coordination chemistry with various metals continues to reveal novel complexes with potential applications in catalysis and materials science. Furthermore, recent studies have highlighted its potential as an electrolyte additive in lithium metal batteries to enhance performance and stability. researchgate.net The ongoing exploration of its reactivity and the development of new synthetic methodologies involving this compound ensure its continued importance in academic and industrial research.

Properties and Synthesis of this compound

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic, faint odor. ontosight.aiguidechem.com It is soluble in common organic solvents like ethanol (B145695) and acetone (B3395972) but is immiscible with water. guidechem.com Key physical and chemical properties are summarized in the interactive data table below.

PropertyValueReference
Molecular Formula C₈H₁₁O₂P thermofisher.com
Molecular Weight 170.15 g/mol sigmaaldrich.com
CAS Number 2946-61-4 sigmaaldrich.com
Density 1.072 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.529 sigmaaldrich.com
Flash Point 113 °C (closed cup) sigmaaldrich.com
Appearance Clear colorless liquid thermofisher.com

Synthesis and Purification Methods

A common laboratory and industrial scale synthesis of this compound involves the reaction of a phenylmagnesium halide, such as phenylmagnesium bromide, with dimethyl phosphite (B83602). ontosight.ai An alternative approach involves the reaction of phenyl dichlorophosphine with methanol (B129727) in the presence of a base to neutralize the hydrogen chloride byproduct.

Purification is typically achieved through distillation under reduced pressure. The purity of the compound can be assessed using techniques like gas chromatography (GC). thermofisher.com

Spectroscopic Data and Structural Elucidation

The structure of this compound has been confirmed through various spectroscopic methods. The key spectroscopic data are presented in the table below.

Spectroscopic Technique Key Data Reference
¹H NMR (in CDCl₃) δ ~3.6 (d, 6H, OCH₃), ~7.3-7.7 (m, 5H, Ar-H) amazonaws.com
¹³C NMR (in CDCl₃) δ ~52 (d, OCH₃), ~128-132 (Ar-C) amazonaws.com
³¹P NMR (in CDCl₃) δ ~160-165 ppm amazonaws.com
Infrared (IR) Spectroscopy Data available on NIST WebBook nist.gov
Mass Spectrometry (MS) Data available on NIST WebBook nist.gov

Reactivity and Transformations of this compound

Oxidation and Coordination Chemistry

The trivalent phosphorus center in this compound is readily oxidized to the pentavalent state. This oxidation can be achieved using various oxidizing agents to form the corresponding dimethyl phenylphosphonate (B1237145).

In coordination chemistry, the lone pair of electrons on the phosphorus atom allows this compound to act as a ligand, forming complexes with various transition metals. rsc.org These complexes have been studied for their potential applications in catalysis. For example, it has been used as a ligand in substituted Group VI metal carbonyl complexes. rsc.org

Michaelis-Arbuzov and Related Reactions

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry and a key transformation for this compound. This reaction involves the treatment of the phosphonite with an alkyl halide. The nucleophilic phosphorus atom attacks the alkyl halide, leading to the formation of a phosphonium (B103445) intermediate which then undergoes dealkylation, typically via attack by the displaced halide ion on one of the methyl groups, to yield a pentavalent phosphonate (B1237965). This reaction is a versatile method for forming carbon-phosphorus bonds. researchgate.net

Recent research has focused on photocatalyzed versions of this reaction, allowing the phosphinylation of even tertiary alkyl bromides at room temperature, overcoming limitations of the traditional high-temperature method. chinesechemsoc.org

Use in the Synthesis of Other Organophosphorus Compounds

This compound serves as a valuable precursor for a variety of other organophosphorus compounds. lookchem.com For instance, it can be used to synthesize phosphine ligands, which are crucial in many catalytic processes. ontosight.ai It is also a starting material for the preparation of phenylphosphonic acid dimethyl ester, an important intermediate in organic synthesis. lookchem.com Furthermore, it has been used in the synthesis of dinitrosyltris(this compound)manganese(I) tetrafluoroborate, a compound with potential pharmaceutical applications. lookchem.com

Applications of this compound in Chemical Synthesis

Role as a Ligand in Homogeneous Catalysis

The ability of this compound to act as a ligand for transition metals is a key aspect of its application in homogeneous catalysis. rsc.org As a phosphonite ligand, it possesses electronic and steric properties that can be tuned to influence the outcome of catalytic reactions. It is used in various cross-coupling reactions, which are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These include well-known reactions such as:

Suzuki-Miyaura Coupling sigmaaldrich.com

Heck Reaction sigmaaldrich.com

Sonogashira Coupling sigmaaldrich.com

Stille Coupling sigmaaldrich.com

Negishi Coupling sigmaaldrich.com

Buchwald-Hartwig Cross-Coupling Reaction sigmaaldrich.com

Hiyama Coupling sigmaaldrich.com

In these catalytic cycles, the phosphonite ligand coordinates to the metal center, affecting its reactivity, stability, and selectivity.

Precursor in the Synthesis of Flame Retardants and Advanced Materials

The phosphorus content of this compound makes it a candidate for the synthesis of flame retardants. guidechem.com When incorporated into polymers, phosphorus compounds can promote char formation upon combustion, creating a protective layer that insulates the underlying material from heat and reduces its flammability.

Beyond flame retardants, this compound is a precursor for advanced materials with specific functionalities. ontosight.ai For example, it has been used in the synthesis of zirconium phenylphosphonate phosphite catalysts, which have shown high selectivity in the direct synthesis of dimethyl carbonate from carbon dioxide and methanol. rsc.org Its derivatives are also being explored for applications in developing materials with tailored optical and electrical properties. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11O2P B1585561 Dimethyl phenylphosphonite CAS No. 2946-61-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethoxy(phenyl)phosphane
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InChI

InChI=1S/C8H11O2P/c1-9-11(10-2)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZLQYYLELWCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(C1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60183666
Record name Dimethyl phenylphosphonite
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Molecular Weight

170.15 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Dimethyl phenylphosphonite
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CAS No.

2946-61-4
Record name Dimethyl phenylphosphonite
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Record name Dimethyl phenylphosphonite
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Record name Dimethyl phenylphosphonite
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Record name Dimethyl phenylphosphonite
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Record name DIMETHYL PHENYLPHOSPHONITE
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Advanced Synthetic Methodologies for Dimethyl Phenylphosphonite and Its Analogues

Established Laboratory-Scale Synthetic Routes

Traditional methods for synthesizing dimethyl phenylphosphonite in a laboratory setting often rely on fundamental reactions of phosphorus chemistry, providing reliable, albeit sometimes limited, pathways to the target molecule.

The reaction of halophosphines, particularly dichlorophenylphosphine (B166023), with nucleophiles like alcohols serves as a foundational method for creating P-O bonds. In this approach, the phosphorus atom is the electrophilic center that undergoes attack by the alcohol. The synthesis of this compound via this route involves the stepwise substitution of the chlorine atoms on dichlorophenylphosphine with methoxy (B1213986) groups from methanol (B129727). A base is required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.

A specific and widely cited example of the halophosphine substitution method is the alcoholysis of phenylphosphonous dichloride (also known as dichlorophenylphosphine) with methanol. mdpi.com This reaction is typically performed in an inert solvent, such as diethyl ether, at reduced temperatures to control its exothermicity. prepchem.com Triethylamine (B128534) is commonly used as a base to scavenge the two equivalents of HCl produced. prepchem.com The reaction proceeds by adding the phenylphosphonous dichloride dropwise to a solution of methanol and triethylamine. prepchem.com Following the reaction, the triethylamine hydrochloride salt is filtered off, and the resulting this compound is purified by vacuum distillation. prepchem.com A reported yield for this method is approximately 59%. prepchem.com

Table 1: Synthesis of this compound via Alcoholysis

Reactant 1Reactant 2BaseSolventYieldReference
Phenylphosphonous DichlorideMethanolTriethylamineDiethyl Ether59% prepchem.com

The formation of a carbon-phosphorus bond can be achieved through the reaction of phosphorus compounds with potent organometallic nucleophiles, such as Grignard reagents. While the direct reaction of dimethyl phosphite (B83602) itself is complex due to the acidic P-H proton, related reactions provide a pathway to the phenylphosphonite structure. For instance, triethyl phosphite reacts with phenylmagnesium bromide to yield a phosphonite intermediate. scholaris.ca In a different approach, diethyl phosphite can react with Grignard reagents like phenylmagnesium bromide in a 1,4-conjugate addition to Michael acceptors, demonstrating the formation of a P-C bond under these conditions. conicet.gov.ar However, the reaction of phosphate (B84403) esters, such as trimethyl phosphate, with phenylmagnesium bromide does not typically yield the simple substitution product (dimethyl phenylphosphonate) but leads to multiple phenyl group additions, forming methyl diphenylphosphinate (B8688654) and triphenylphosphine (B44618) oxide. researchgate.net The reactivity is sensitive to the specific phosphorus precursor used, with halophosphines or phosphites being more direct starting materials for phosphonite synthesis than phosphonates or phosphates when using Grignard reagents.

Emerging and Specialized Synthetic Approaches

To overcome the limitations of classical methods, such as moderate yields or the use of harsh reagents, specialized synthetic approaches have been developed. These methods focus on improving reaction efficiency, selectivity, and aligning with the principles of green chemistry.

Modern synthetic strategies have increasingly turned to transition metal catalysis to enhance the yield and selectivity of P-C bond formation. The Hirao reaction, a palladium-catalyzed cross-coupling of a dialkyl phosphite with an aryl halide, is a powerful method for synthesizing aryl phosphonates. chemistry-chemists.comsemanticscholar.org This methodology can be adapted for the synthesis of this compound analogues. The use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like triethylamine, facilitates the coupling of diethyl phosphite with bromobenzene. chemistry-chemists.com The choice of ligand is crucial for the success of these catalytic reactions; bidentate phosphine (B1218219) ligands like dppf or Xantphos can improve catalyst stability and reaction outcomes. semanticscholar.org These catalytic systems often exhibit high tolerance for various functional groups and can proceed under milder conditions than traditional methods. semanticscholar.org

Table 2: Catalytic Systems for P-C Bond Formation

Catalyst PrecursorLigandBaseReaction TypeReference
Pd(OAc)₂PPh₃KOAc / NaOAcHirao Reaction semanticscholar.org
Pd(dba)₂dppf / dppbN,N-diisopropylethylamineHirao Reaction semanticscholar.org
Pd(PPh₃)₄-TriethylamineCross-coupling chemistry-chemists.com
NiCl₂--Arbuzov Reaction researchgate.net

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reactions and improving yields. univpancasila.ac.id This technique has been successfully applied to the synthesis of organophosphorus compounds, including phosphonates. researchgate.netacs.org The Michaelis-Arbuzov reaction, a cornerstone of phosphonate (B1237965) synthesis, can be significantly enhanced by microwave irradiation. researchgate.net For example, a solvent-free, nickel(II) chloride-catalyzed Arbuzov reaction between aryl bromides and triethyl phosphite under microwave irradiation produces aryl phosphonates in yields ranging from 67-90%. researchgate.net Similarly, the Kabachnik-Fields reaction, a three-component reaction between an aldehyde, an amine, and a phosphite, can be efficiently performed using microwave heating to produce α-aminophosphonates. nih.gov These protocols offer advantages such as dramatically reduced reaction times (minutes instead of hours), solvent-free conditions, and often higher purity of the final products. researchgate.netresearchgate.net

Elucidation of Reactivity and Complex Reaction Mechanisms of Dimethyl Phenylphosphonite

Nucleophilic Reactivity at the Trivalent Phosphorus Center

The trivalent phosphorus atom in dimethyl phenylphosphonite is characterized by a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity is the driving force behind its participation in a variety of chemical transformations, most notably the Michaelis-Arbuzov rearrangement and various nucleophilic addition and substitution reactions. The reactivity of this center is fundamental to the synthesis of a wide range of organophosphorus compounds.

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a phosphorus-carbon bond. nih.gov Discovered by August Michaelis in 1898 and extensively explored by Aleksandr Arbuzov, this reaction typically involves the reaction of a trivalent phosphorus ester with an alkyl halide to yield a pentavalent phosphorus species. wikipedia.org In the case of this compound, a phosphonite, the reaction leads to the formation of a phosphinate. wikipedia.org

The classical mechanism initiates with the SN2 attack of the nucleophilic phosphorus atom on the electrophilic alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, the displaced halide anion attacks one of the methyl groups in another SN2 reaction, leading to the final phosphinate product and a methyl halide. wikipedia.org While this reaction is widely applicable, it often requires elevated temperatures (commonly 120°C - 160°C), which can limit its use with sensitive substrates. wikipedia.orgias.ac.in

Deviations from the classical Michaelis-Arbuzov pathway have been observed, leading to the formation of unexpected products. The reaction of this compound with certain electrophiles, such as ethyl bromofluoroacetate and bromochloromethane, results in complex product mixtures, indicating the operation of anomalous reaction pathways. tandfonline.comtandfonline.com

For instance, the reaction between this compound and ethyl bromofluoroacetate yields a mixture of five different compounds. tandfonline.comlookchem.com Similarly, when heated with bromochloromethane, this compound produces three main compounds alongside the starting material. tandfonline.comtandfonline.com The expected Michaelis-Arbuzov product, (chloromethyl) methyl phenylphosphinate, is formed, but the reaction is sluggish at room temperature. tandfonline.com Other identified products include dimethyl phenylphosphonate (B1237145) and hydrogen methyl phenylphosphinate. tandfonline.com The formation of these side products is attributed to secondary reactions, such as the potential splitting of carbene from the initial Arbuzov product. tandfonline.com These findings highlight the complexity of the reaction mechanism beyond the straightforward SN2 pathway.

Table 1: Products from the Anomalous Michaelis-Arbuzov Reaction of this compound with Bromochloromethane tandfonline.com

Compound Name Chemical Formula Role in Reaction
(chloromethyl) methyl phenylphosphinate C₈H₁₀ClO₂P Expected Arbuzov Product
This compound C H₁₁O₂P Starting Material
Dimethyl phenylphosphonate C₈H₁₁O₃P Side Product

To overcome the high temperature requirements of the traditional Michaelis-Arbuzov reaction, photocatalyzed alternatives have been developed. chinesechemsoc.orgchinesechemsoc.org These methods enable the phosphinylation of alkyl halides at room temperature under blue light irradiation. chinesechemsoc.orgchinesechemsoc.org A notable system employs 1,2,3,5-tetrakis(diphenylamino)-4,6-dicyanobenzene as an organic photocatalyst. chinesechemsoc.org

This approach follows a radical-polar crossover mechanism rather than a purely nucleophilic substitution pathway. chinesechemsoc.org The photocatalyst initiates the formation of an alkyl radical from the alkyl halide. This radical then adds to the this compound, generating a phosphoranyl radical intermediate. Subsequent single-electron oxidation yields a phosphonium cation, which then undergoes an Arbuzov-like demethylation to afford the final alkyl(phenyl)phosphinate product. chinesechemsoc.org This photocatalytic method expands the scope of the Michaelis-Arbuzov type reaction to include primary, secondary, and even sterically hindered tertiary alkyl bromides and iodides, which are often unreactive under thermal conditions. chinesechemsoc.orgchinesechemsoc.org

The use of catalysts has been shown to improve the efficiency of the Michaelis-Arbuzov reaction. Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O) has emerged as an effective, inexpensive, and reusable heterogeneous catalyst for the reaction between this compound and various heterocyclic halides. ias.ac.inresearchgate.netresearchgate.net

This catalytic method offers significant advantages, including high product yields (typically 80–89%), considerably shorter reaction times (2–3 hours), and the avoidance of toxic catalysts and harmful solvents by proceeding under neat (solvent-free) conditions. ias.ac.inresearchgate.netresearchgate.net The process involves reacting this compound with heterocyclic chlorides or bromides under a nitrogen atmosphere. ias.ac.in The simple work-up procedure, which involves filtering off the catalyst, further enhances the practical utility of this approach for synthesizing a range of methyl phenyl heterocyclic phosphinates. ias.ac.in

Table 2: Comparison of Catalyzed vs. Uncatalyzed Michaelis-Arbuzov Reaction

Feature Traditional Thermal Reaction LaCl₃·7H₂O Catalyzed Reaction
Temperature High (often >120°C) wikipedia.org Milder (neat conditions) ias.ac.in
Reaction Time Prolonged researchgate.net 2–3 hours ias.ac.in
Solvent Often required Solvent-free (neat) ias.ac.in
Yields Variable Good to excellent (80-89%) ias.ac.in

| Work-up | Standard extraction/purification | Simple filtration of catalyst ias.ac.in |

The nucleophilic character of this compound allows it to participate in stereoselective addition and substitution reactions, which are crucial for the synthesis of chiral organophosphorus compounds. thieme-connect.comresearchgate.net These reactions are particularly important in the preparation of phosphinic analogues of biologically relevant molecules like amino acids. thieme-connect.comresearchgate.net

A key application of this compound's nucleophilic reactivity is its highly diastereoselective addition to chiral N-acyliminium ions. thieme-connect.comresearchgate.net These electrophilic intermediates, often generated in situ from cyclic amides, readily react with this compound. researchgate.netdntb.gov.ua

This reaction has been successfully employed in the stereoselective synthesis of phosphinic analogues of complex molecules like octahydrocyclopenta[b]pyrrole-2-carboxylic acid, a key intermediate in the synthesis of the drug ramipril. thieme-connect.comresearchgate.net The nucleophilic addition proceeds with high diastereoselectivity, affording diastereomeric products that can be readily separated by column chromatography. thieme-connect.comresearchgate.netdntb.gov.ua The stereochemical outcome of the addition is consistent and predictable, making this a reliable method for constructing stereochemically defined phosphinate-containing heterocyclic systems. thieme-connect.comresearchgate.net

Stereoselective Nucleophilic Additions and Substitutions

Asymmetric Electrophilic and Nucleophilic Reactions at the Stereogenic Phosphorus Center

The stereochemistry of reactions at the phosphorus center is a critical aspect of organophosphorus chemistry. Both electrophilic and nucleophilic substitution reactions at a stereogenic phosphorus atom in this compound and related P(III) compounds have been investigated to understand the underlying mechanisms and achieve stereocontrol in the synthesis of chiral phosphorus compounds.

Asymmetric Electrophilic Reactions:

Bimolecular electrophilic substitution reactions (SE2(P)) at a trivalent phosphorus center generally proceed with retention of configuration. mdpi.com This stereochemical outcome is a key distinction from bimolecular nucleophilic substitution (SN2(P)) reactions, which typically occur with inversion of configuration. mdpi.com The retention of configuration in SE2(P) reactions has been established through the study of a wide array of reactions involving trivalent phosphorus compounds and various electrophiles. mdpi.com

For instance, the alkylation of metal phosphides, which are nucleophilic at the phosphorus center, with alkyl halides is a classic example of an electrophilic attack on the phosphorus atom. The reaction of chiral metal phosphides with alkyl halides has been shown to yield tertiary phosphine (B1218219) oxides with retention of the absolute configuration at the phosphorus center. mdpi.com Similarly, the alkylation of sodium ethyl phenylphosphonite with methyl iodide or ethyl iodide in dimethylformamide proceeds stereospecifically, consistent with the Michaelis-Becker reaction, to give an enantiomerically pure product. mdpi.com

The Michaelis-Arbuzov reaction, a cornerstone of organophosphorus synthesis, can also be considered from the perspective of an electrophilic attack on the P(III) center. Studies on the asymmetric version of this reaction have provided valuable insights. For example, the reaction of a cyclic phenylphosphonite derived from a chiral diol with alkyl halides can proceed with ring-opening, demonstrating the influence of the chiral auxiliary on the reaction's stereochemical course. mdpi.com

Asymmetric Nucleophilic Reactions:

In contrast to electrophilic reactions, nucleophilic substitution at a stereogenic phosphorus(III) center, while less common, can be achieved. The nucleophilic addition of phosphorus reagents like trimethyl phosphite (B83602) or this compound to chiral N-acyliminium ions leads to the formation of diastereomers that can often be separated. researchgate.netresearchgate.net This approach allows for the synthesis of chiral amino carboxylic-phosphonic acid derivatives. researchgate.netresearchgate.net The diastereoselectivity of this nucleophilic addition is a key feature, enabling the preparation of enantiomerically enriched compounds. researchgate.net

The development of chiral nucleophilic catalysts has opened new avenues for the asymmetric synthesis of P-stereogenic centers. mdpi.comnih.gov For instance, racemic H-phosphinates can be coupled with nucleophilic alcohols under halogenating conditions in the presence of a chiral catalyst to produce chiral phosphonate (B1237965) products with modest enantioselectivity. mdpi.comnih.gov This dynamic kinetic asymmetric transformation (DKAT) highlights the potential of using chiral catalysts to control the stereochemical outcome of nucleophilic substitutions at phosphorus. mdpi.com

Detailed Kinetic and Mechanistic Studies of S2(P) Reactions

The mechanism of bimolecular nucleophilic substitution at a phosphorus center, denoted as SN2(P), has been a subject of extensive investigation. These reactions are fundamental to understanding phosphoryl group transfer, a process of immense importance in biological systems. researchgate.netcolab.ws

The rate of an SN2 reaction is second-order, meaning it depends on the concentration of both the nucleophile and the substrate. wikipedia.orgyoutube.com The general rate equation is expressed as: rate = k[substrate][nucleophile]. youtube.com This kinetic behavior distinguishes it from the SN1 mechanism, where the rate-determining step is unimolecular. wikipedia.org

The SN2(P) reaction is generally accepted to proceed through a concerted mechanism involving a single transition state, or via a stepwise addition-elimination (A-E) mechanism featuring a pentacoordinate intermediate. researchgate.netcolab.ws Theoretical studies, including Density Functional Theory (DFT) calculations, have been instrumental in elucidating the potential energy surfaces of these reactions. researchgate.netnih.gov These studies have shown that the nature of the reactants and the reaction conditions can influence whether the reaction proceeds through a stable pentacoordinate intermediate or a transient transition state. researchgate.netacs.org

Several factors influence the rate and mechanism of SN2(P) reactions:

Nature of the Substrate: The steric and electronic properties of the substituents on the phosphorus atom play a crucial role. Increased steric hindrance around the phosphorus center can disfavor the backside attack characteristic of the SN2 mechanism. nih.gov

Power of the Nucleophile: A stronger nucleophile will generally lead to a faster reaction rate. bits-pilani.ac.in

Leaving Group Ability: A better leaving group, one that can stabilize the negative charge as it departs, will facilitate the reaction. bits-pilani.ac.in

Solvent: The nature of the solvent can significantly impact the reaction rate. Polar aprotic solvents are often favored for SN2 reactions. bits-pilani.ac.in

Stereochemically, SN2(P) reactions at a chiral phosphorus center typically proceed with inversion of configuration. mdpi.comresearchgate.net This is a direct consequence of the backside attack of the nucleophile. However, retention of configuration has also been observed in some cases, particularly with cyclic phosphorus compounds, which can be explained by the formation and pseudorotation of a pentacoordinate intermediate. researchgate.netcolab.ws

Kinetic studies on the hydrolysis of phosphonate monoesters have provided evidence for a concerted, ANDN (SN2(P)) type process with a transition state resembling a phosphorane. psu.edu The near-zero values of the entropies of activation obtained in some studies are consistent with a dissociative transition state with minimal bonding to a nucleophilic solvent. psu.edu

Radical Pathways and Single-Electron Transfer (SET) Chemistry

Generation and Reactivity of Phosphoranyl Radical Intermediates

Phosphoranyl radicals are tetravalent, phosphorus-centered radical intermediates that play a significant role in the radical chemistry of organophosphorus compounds. tandfonline.com These species are typically generated through the addition of a radical to a trivalent phosphorus compound like this compound. researchgate.net

Historically, the generation of phosphoranyl radicals required harsh conditions, such as the use of peroxides at elevated temperatures, which limited their synthetic utility. researchgate.net However, the advent of photoredox catalysis has provided a milder and more versatile platform for their formation. researchgate.netnih.gov Under photoredox conditions, a phosphine or phosphonite can undergo single-electron transfer (SET) oxidation to form a radical cation. nih.gov This radical cation can then react with a nucleophile, such as an alcohol or a carboxylic acid, to generate the phosphoranyl radical. nih.gov

Once formed, phosphoranyl radicals exhibit diverse reactivity, primarily through two main fragmentation pathways: α-scission and β-scission. tandfonline.comacs.org

α-Scission: This pathway involves the homolytic cleavage of a bond to a substituent on the phosphorus atom, resulting in the formation of a new P(III) species and a radical. researchgate.net This process is essentially a substitution reaction at the phosphorus center.

β-Scission: This is a fragmentation process where a bond beta to the phosphorus atom breaks, leading to the formation of a stable phosphorus-oxygen or phosphorus-sulfur double bond and a new carbon-centered or other radical. nih.govacs.org This pathway represents a net oxidation of the phosphorus from P(III) to P(V). researchgate.net

The outcome of the reaction is dependent on the structure of the phosphoranyl radical and the reaction conditions. For example, the deoxygenation of alcohols and the conversion of carboxylic acids to acyl radicals can be achieved via the β-scission of phosphoranyl radical intermediates generated through photoredox catalysis. nih.gov

Photoredox Catalyzed Radical Phosphinylation of Organic Substrates

Photoredox catalysis has emerged as a powerful tool for the formation of carbon-phosphorus bonds through radical pathways. chinesechemsoc.orgchinesechemsoc.org This approach offers a mild and efficient alternative to traditional methods like the Michaelis-Arbuzov reaction, which often require high temperatures and are limited in substrate scope. chinesechemsoc.orgchinesechemsoc.org

In a typical photoredox-catalyzed radical phosphinylation, an alkyl radical is generated from a suitable precursor, such as an alkyl halide or a carboxylic acid derivative (e.g., a redox-active ester). chinesechemsoc.orgresearchgate.net This alkyl radical then adds to a P(III) species like this compound to form a phosphoranyl radical intermediate. chinesechemsoc.orgresearchgate.net

The key step in the catalytic cycle is the subsequent single-electron oxidation of the phosphoranyl radical to a phosphonium cation. chinesechemsoc.orgresearchgate.net This oxidation is typically effected by the photocatalyst in its excited state or a radical cation derived from it. chinesechemsoc.orgresearchgate.net The resulting phosphonium cation then undergoes a nucleophilic demethylation or dealkylation, often facilitated by an additive like lithium benzoate, to afford the final phosphinate product in an Arbuzov-like manner. chinesechemsoc.org

This radical-polar crossover mechanism has been successfully applied to the phosphinylation of a wide range of organic substrates, including primary, secondary, and even tertiary alkyl halides. chinesechemsoc.orgchinesechemsoc.org The reaction proceeds under mild conditions, typically at room temperature and under visible light irradiation, and tolerates a broad range of functional groups. chinesechemsoc.orgchinesechemsoc.org

The scope of this methodology has been extended to include various arylphosphonites and alkylphosphonites, demonstrating its versatility in synthesizing a diverse library of phosphinates. chinesechemsoc.orgresearchgate.net The operational simplicity and broad substrate compatibility make photoredox-catalyzed radical phosphinylation a valuable tool for the synthesis of biologically relevant phosphinates and other organophosphorus compounds. chinesechemsoc.orgchinesechemsoc.org

Oxidation and Reduction Chemistry

Controlled Oxidation to Dimethyl Phenylphosphonate and Related Species

The oxidation of trivalent phosphorus compounds, such as this compound, to their corresponding pentavalent derivatives is a fundamental transformation in organophosphorus chemistry. Dimethyl phenylphosphonate is a common product of this oxidation.

A variety of oxidizing agents can be employed for this purpose. One mild and efficient method involves the use of Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). lookchem.com The reaction of this compound with Selectfluor® in a mixture of acetonitrile (B52724) and water at room temperature proceeds smoothly to afford dimethyl phenylphosphonate in moderate yield. lookchem.comlookchem.com The proposed mechanism involves the initial interaction of the P(III) compound with Selectfluor® to form a fluoro-phosphonium cation. This intermediate then reacts with water to form an unstable species that eliminates hydrogen fluoride (B91410) to yield the final oxidized product. lookchem.com

The table below summarizes the oxidation of this compound using Selectfluor®.

Table 1: Oxidation of this compound with Selectfluor®

Substrate Product Yield (%) Reference
This compound Dimethyl phenylphosphonate 54 lookchem.com

Other methods for the oxidation of phosphonites include reactions with various oxidizing agents. For instance, the reaction of benzyl (B1604629) azide (B81097) with this compound can lead to the formation of phosphonamidates in high yields. fu-berlin.de While not a direct oxidation to the phosphonate, this demonstrates the reactivity of the P(III) center towards oxidation.

The controlled oxidation of this compound is a crucial step in the synthesis of various organophosphorus compounds and intermediates used in different fields of chemistry. lookchem.com

Investigation of Redox-Initiated Transformations

This compound, a trivalent phosphorus P(III) compound, is susceptible to redox transformations, primarily oxidation, which can be initiated through various chemical and photochemical methods. The oxidation of this compound to its pentavalent P(V) counterpart, dimethyl phenylphosphonate, is a fundamental transformation. This can be achieved using common oxidizing agents or even through autoxidation with initiators like 2,2'-azobisisobutyronitrile (AIBN) at elevated temperatures, proceeding quantitatively.

More complex redox-initiated transformations occur under photoredox catalysis, a strategy that enables the formation of carbon-phosphorus bonds under mild conditions. In these systems, this compound acts as a radical trap and phosphinylating agent. For instance, in the photocatalyzed phosphinylation of alkyl halides, a photocatalyst absorbs light and initiates a single-electron transfer process to generate an alkyl radical from the alkyl halide. This highly reactive alkyl radical then rapidly adds to the P(III) center of this compound, forming a transient phosphoranyl radical intermediate. This intermediate is subsequently oxidized by a suitable oxidant in the catalytic cycle to a phosphonium cation. The final step is often an Arbuzov-like dealkylation by a nucleophile present in the reaction mixture, yielding the stable P(V) phosphinate product. researchgate.net This radical-polar crossover mechanism highlights a sophisticated redox pathway that leverages the reactivity of this compound beyond simple oxidation.

Another notable redox process is the K₂CO₃-promoted aerobic oxidative cross-coupling of this compound with thiophenols. thieme-connect.com This method utilizes air as the oxidant at room temperature to construct phosphorus-sulfur bonds, yielding S-aryl phosphorothioates. The reaction proceeds via an aerobic oxidative mechanism, demonstrating that molecular oxygen can serve as the terminal oxidant in transformations involving this compound.

Reaction TypeReagentsConditionsProductRef.
AutoxidationO₂, AIBN60-80°CDimethyl phenylphosphonate
Photocatalyzed PhosphinylationAlkyl Halide, Photocatalyst (e.g., 4CzIPN), AdditivesBlue Light, Room Temp.Alkyl(phenyl)phosphinate researchgate.net
Aerobic Cross-CouplingThiophenol, K₂CO₃, AirRoom Temp., CH₃CNS-Aryl phenylphosphorothioate thieme-connect.com

Reactions with Carbonyl and Related Electrophilic Compounds

This compound readily participates in cyclization reactions with 1,2-dicarbonyl compounds such as o-quinones and α-diketones. These reactions typically proceed via a [4+1] cycloaddition mechanism where the phosphorus atom acts as the one-atom component. The trivalent phosphorus center of this compound nucleophilically attacks one of the carbonyl carbons of the diketone, leading to a zwitterionic intermediate. This intermediate then undergoes rapid ring closure to form a five-membered ring containing the phosphorus atom, known as a 1,3,2-dioxaphospholene.

When this compound reacts with α-diketones like benzil (B1666583) or phenanthrenequinone, stable pentacoordinate phosphorus compounds, often referred to as oxyphosphoranes, are formed in high yields under mild conditions. electronicsandbooks.comiupac.orgacs.org The reaction with benzil (1,2-diphenylethane-1,2-dione) yields a 2,2-dimethoxy-2,4,5-triphenyl-1,3,2-dioxaphospholene. Due to the chiral center at the phosphorus atom, diastereomeric oxyphosphoranes can be formed. electronicsandbooks.com These structures are typically characterized using ³¹P NMR spectroscopy, where the pentacoordinate phosphorus atom gives a characteristic high-field signal.

Dicarbonyl CompoundReaction ConditionsProduct TypeRef.
BenzilSolution, 25°CDiastereomeric Oxyphosphoranes electronicsandbooks.com
PhenanthrenequinoneSolution, MildOxyphosphorane electronicsandbooks.comiupac.org
General α-DiketonesMild1,3,2-Dioxaphospholene acs.org

This compound itself is not a direct reagent for the classic Wittig reaction, which requires a phosphonium ylide. wikipedia.org However, it serves as a crucial precursor for reagents used in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful variation of Wittig chemistry for olefination. alfa-chemistry.comwikipedia.orgorganic-chemistry.org The HWE reaction employs a phosphonate-stabilized carbanion, which reacts with aldehydes or ketones to produce alkenes, often with high (E)-stereoselectivity. wikipedia.orgorganic-chemistry.org

The pathway from this compound to an HWE reagent involves two key steps:

Michaelis-Arbuzov Reaction: this compound is first converted into a substituted phosphonate. This is achieved by reacting it with an appropriate alkyl halide (e.g., an α-haloester like ethyl bromoacetate). The nucleophilic phosphorus atom attacks the alkyl halide, displacing the halide and forming a phosphonium intermediate, which then undergoes dealkylation (typically losing a methyl halide) to yield the stable P(V) phosphonate.

Horner-Wadsworth-Emmons Olefination: The resulting phosphonate is deprotonated at the α-carbon using a suitable base (e.g., NaH, BuLi) to generate a nucleophilic phosphonate carbanion. alfa-chemistry.com This carbanion then adds to an aldehyde or ketone, initiating the olefination cascade that produces an alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed during workup.

This two-step sequence allows for the synthesis of a wide array of α,β-unsaturated compounds from simple carbonyl precursors, leveraging this compound as a starting material for the key phosphonate reagent.

The Staudinger reaction is a classic transformation involving the reaction of a trivalent phosphorus compound with an organic azide to produce an iminophosphorane (aza-ylide). wikipedia.org this compound, as a P(III) species, readily undergoes this reaction. fu-berlin.defu-berlin.de The mechanism begins with the nucleophilic attack of the phosphorus atom on the terminal nitrogen of the azide, forming a linear phosphazide (B1677712) intermediate. This intermediate is unstable and spontaneously loses a molecule of dinitrogen (N₂) through a four-membered cyclic transition state to yield the iminophosphorane, in this case, a phosphorimidate. wikipedia.org

These resulting phosphorimidates are valuable synthetic intermediates. They can be hydrolyzed under aqueous conditions to produce a primary amine (R-NH₂) and dimethyl phenylphosphonate, a transformation known as the Staudinger reduction. wikipedia.org Alternatively, under anhydrous conditions, the phosphorimidate can undergo rearrangement, particularly when catalyzed by Lewis acids or alkyl halides, to form N,N-disubstituted phosphoramidates. fu-berlin.denih.gov The Staudinger-phosphonite reaction has been applied in bioconjugation chemistry for the chemoselective modification of peptides and proteins containing azido (B1232118) groups. fu-berlin.deescholarship.org

Azide SubstrateConditionsProduct TypeRef.
Alkyl AzidesAnhydrous, Lewis Acid (e.g., BF₃·Et₂O)Phosphoramidate (after rearrangement) fu-berlin.defu-berlin.de
Aryl AzidesAnhydrousPhosphorimidate fu-berlin.de
Azido PeptidesAqueous buffer, Room Temp.Phosphoramidate (after hydrolysis) fu-berlin.deescholarship.org

P-C Bond Formation Methodologies Involving this compound

Metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-phosphorus (C-P) bonds, and this compound can serve as a key phosphorus source in these transformations. Palladium and copper catalysts are prominent in this field for facilitating P-arylation and phosphinylation. organic-chemistry.orgresearchgate.netacs.org

In Hirao-type reactions, a palladium catalyst, often a combination of a Pd(II) precursor like Pd(OAc)₂ with various phosphine ligands, is used to couple P(III) compounds with aryl halides or triflates. semanticscholar.org While traditionally performed with H-phosphonates, related phosphonites like this compound can participate in these C-P bond formations. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the phosphorus nucleophile and subsequent reductive elimination to afford the arylphosphonate product and regenerate the Pd(0) catalyst. nih.gov The use of additives such as iodide ions can significantly accelerate these reactions. acs.orgnih.gov

More recent advancements include metal-free and photocatalytic methods. For example, a Cs₂CO₃-promoted reaction between this compound and 1,1-dibromo-1-alkenes provides a route to alkynylphosphinates under metal-free conditions. organic-chemistry.orgacs.org Furthermore, dual catalytic systems combining a transition metal with a photoredox catalyst have emerged as powerful tools for phosphinylation under exceptionally mild conditions, expanding the scope of C-P bond formation with reagents like this compound. researchgate.net

Coupling PartnerCatalyst SystemReaction TypeProductRef.
Aryl NonaflatesPd(PPh₃)₄ / NaIPalladium-Catalyzed Cross-CouplingAryl Phosphonate acs.org
1,1-Dibromo-1-alkenesCs₂CO₃ (metal-free)PhosphinylationAlkynylphosphinate organic-chemistry.org
Redox-Active Esters4CzIPN (photocatalyst)Photoinduced Decarboxylative PhosphinylationAlkyl(phenyl)phosphinate researchgate.net

Dimethyl Phenylphosphonite As a Ligand and Catalyst in Homogeneous Catalysis

Ligand Design and Coordination Chemistry Principles

Dimethyl phenylphosphonite and its derivatives have emerged as a versatile class of ligands in the field of homogeneous catalysis. Their unique electronic and steric properties, which can be readily tuned, have led to the development of a wide array of transition metal complexes with significant catalytic activities.

Development of Phosphonite-Based Ligands for Transition Metal Complexes

Phosphonites, with the general formula P(OR)₂R, serve as important ligands in homogeneous catalysis. wikipedia.org The development of novel phosphonite-based ligands is driven by the need to fine-tune the properties of metal complexes to enhance their activity, selectivity, and stability in catalytic processes. rsc.org While phosphines (PR₃) and phosphites (P(OR)₃) have been extensively studied, phosphonites offer a unique combination of steric and electronic characteristics. rsc.org

The synthesis of phosphonite ligands is often achieved through the alcoholysis of organophosphinous chlorides. For instance, this compound can be prepared by reacting dichlorophenylphosphine (B166023) with methanol (B129727) in the presence of a base. wikipedia.org

A significant area of research has been the development of sterically hindered phosphonite ligands. The introduction of bulky substituents, such as terphenyl groups, aims to stabilize coordinatively unsaturated metal complexes in low-oxidation states and enhance the electrophilicity of their coordination compounds. mdpi.com This approach has been successful in creating ligands that can provide significant steric protection to the metal center. mdpi.com The design of such ligands often involves modular structures, allowing for the creation of libraries of ligands with diverse properties for various catalytic applications. psu.eduscholaris.ca

The electronic properties of phosphonite ligands can be modulated by introducing electron-withdrawing or electron-donating groups on the phenyl or alkoxy moieties. This tuning of the ligand's σ-donor and π-acceptor capabilities is crucial for optimizing the performance of the resulting metal catalyst. rsc.orgmdpi.com For example, electron-deficient phosphonite-based ligands have been shown to generate highly active gold(I) catalysts. rsc.org

Characterization of Hemilabile and Multidentate Phenylphosphonite Ligand Systems

Hemilability, the ability of a multidentate ligand to have one or more donor atoms that can reversibly bind and dissociate from a metal center, is a key concept in ligand design. acs.orgnih.gov This property can stabilize reactive intermediates and open up coordination sites for substrate binding during a catalytic cycle. nih.gov Phenylphosphonite moieties have been incorporated into hemilabile ligand scaffolds, often in combination with other donor groups like nitrogen or oxygen. acs.orgresearchgate.net

For instance, palladium complexes with a hemilabile bis(oxazoline)phenylphosphonite ligand have been synthesized and characterized. acs.orgacs.org In these systems, the phosphonite group provides a strong bond to the metal, while the oxazoline (B21484) nitrogen atoms can act as the hemilabile donors. acs.orgresearchgate.net The coordination mode of these ligands can vary, leading to different catalytic behaviors. rsc.org

Multidentate ligands containing phenylphosphonite units have also been extensively studied. These ligands can chelate to a metal center through multiple donor atoms, providing enhanced stability to the resulting complex. The design of these ligands can be tailored to enforce specific geometries around the metal, which can be crucial for stereocontrol in asymmetric catalysis. researchgate.netnih.gov The characterization of these complex systems often involves a combination of spectroscopic techniques, such as multinuclear NMR spectroscopy, and single-crystal X-ray diffraction to elucidate their solid-state structures. acs.orgresearchgate.net

Synthesis and Structural Elucidation of Coordination Compounds (e.g., Ruthenium(II), Palladium(II), Technetium(II/III), Gold(I))

The coordination chemistry of this compound and related ligands with various transition metals has been a subject of intense investigation. The synthesis of these complexes typically involves the reaction of a suitable metal precursor with the phosphonite ligand. rsc.orgnih.gov

Ruthenium(II) Complexes: Ruthenium(II) complexes bearing phosphonite ligands have been synthesized and characterized. rsc.orgnih.govresearchgate.net For example, the reaction of RuCl₂[P(C₆H₅)₃]₃ with hydroxymethylphosphines, which can be related to phosphonites, has been explored to develop new catalyst systems. nih.gov The structural elucidation of these complexes, often by X-ray crystallography, reveals the coordination geometry around the ruthenium center, which is crucial for understanding their catalytic activity. rsc.orgresearchgate.net

Palladium(II) Complexes: A variety of palladium(II) complexes with phosphonite-containing ligands have been prepared. researchgate.netrsc.orguctm.edu These complexes are often investigated for their potential in cross-coupling reactions and other catalytic transformations. rsc.orgacs.orgnih.gov The synthesis can involve the reaction of a Pd(II) salt, such as PdCl₂, with the phosphonite ligand. uctm.edu Structural studies have confirmed different coordination modes, including P,π-chelating arrangements in ferrocene-based phosphinoallyl ligands. rsc.org

Technetium(II/III) Complexes: The coordination chemistry of technetium with phosphine (B1218219) ligands, which are structurally related to phosphonites, has been explored, particularly in the context of radiopharmaceutical development. jst.go.jpiaea.orgwordpress.com Synthesis of technetium(III) and technetium(II) complexes with mixed phosphine, chloride, and nitrogen-donor ligands has been reported. jst.go.jp X-ray crystal structures have been determined for some of these complexes, providing insight into their electronic and molecular structures. jst.go.jpiaea.org

Gold(I) Complexes: Gold(I) complexes featuring phosphonite ligands have shown significant promise in catalysis, particularly in hydroamination reactions. rsc.org The synthesis of these complexes is typically achieved by reacting a gold(I) precursor, such as [Au(tht)Cl], with the phosphonite ligand. rsc.org 31P NMR spectroscopy is a key tool for verifying the coordination of the ligand to the gold center. rsc.org X-ray diffraction studies have confirmed the linear geometry typical of two-coordinate gold(I) complexes. rsc.org

Catalytic Applications in Advanced Organic Transformations

The tailored electronic and steric properties of this compound and its derivatives have rendered them valuable ligands and, in some cases, catalysts for a range of advanced organic transformations. Their application in asymmetric catalysis and transfer hydrogenation reactions highlights their potential in modern synthetic chemistry.

Asymmetric Catalysis and Enantioselective Synthesis

Enantioselective synthesis, the production of a specific stereoisomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. wikipedia.org Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in this area. scienceopen.com

Thioureas have been shown to catalyze the reaction of phosphonites with in situ-generated isoquinolinium salts to produce α-aminophosphinates with high enantioselectivity (up to 96% ee) and in high yields (up to 95%). researchgate.net In these reactions, this compound can act as a nucleophile. The proposed mechanism involves anion-binding catalysis, where the thiourea (B124793) catalyst controls the facial attack of the phosphonite on the isoquinolinium salt. researchgate.net

The development of chiral phosphine ligands has been central to the advancement of enantioselective transition metal catalysis. scholaris.ca While not always directly employing this compound, the principles of ligand design are transferable. For example, the synthesis of P-chiral phosphine oxides can be achieved with high stereoselectivity using chiral auxiliaries, and these can be precursors to chiral phosphine ligands. lookchem.com The ability to create a diverse library of ligands allows for the fine-tuning of catalysts for specific asymmetric transformations. psu.eduscholaris.ca

Transfer Hydrogenation Reactions of Ketones and Other Substrates

Transfer hydrogenation is a convenient and widely used method for the reduction of ketones and other unsaturated compounds, where a hydrogen donor molecule, such as an alcohol or formic acid, is used instead of gaseous hydrogen. liv.ac.uknih.gov Ruthenium complexes are among the most effective catalysts for this transformation. rsc.orgliv.ac.uk

While many successful catalysts employ diamine and other nitrogen-based ligands, phosphine and by extension, phosphonite ligands, also play a role in the design of effective transfer hydrogenation catalysts. rsc.org The coordination of the phosphonite ligand to the metal center can influence the activity and selectivity of the catalyst. rsc.org

For example, ruthenium complexes incorporating a tridentate bis(2-oxazolin-2-ylmethyl)phenylphosphine ligand, a related P,N,N-ligand system, have been shown to be highly active catalysts for the transfer hydrogenation of ketones with propan-2-ol, achieving high yields and turnover frequencies. rsc.org The hemilabile nature of such ligands can be beneficial in these catalytic cycles. rsc.org The choice of solvent can also have a significant impact on the reaction, with water sometimes accelerating the rate of transfer hydrogenation. liv.ac.uk The reduction of various aromatic ketones has been successfully demonstrated using these catalytic systems. liv.ac.ukmdpi.commdpi.com

Table of Research Findings on Catalytic Applications

Catalytic ApplicationCatalyst/Ligand SystemSubstrateKey FindingsReference(s)
Asymmetric Synthesis Thiourea / this compoundIsoquinolinium saltsHigh enantioselectivity (up to 96% ee) and yield (up to 95%) for α-aminophosphinates. researchgate.net
Transfer Hydrogenation Ruthenium(II) with P,N,N-ligandsAromatic KetonesHigh yields (up to 97%) and turnover frequencies (up to 112,000 h⁻¹). rsc.org
Transfer Hydrogenation Ru-TsDPEN in aqueous mediaAromatic KetonesAccelerated rates and high enantioselectivities (up to 95% ee) in water. liv.ac.uk

Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, Hiyama)

This compound, with the chemical formula C₆H₅P(OCH₃)₂, serves as a competent phosphorus ligand in a multitude of palladium-catalyzed cross-coupling reactions. Its commercial availability and efficacy have made it a staple reagent for the formation of carbon-carbon and carbon-heteroatom bonds. The phosphorus center can coordinate to the metal, influencing its electronic properties and steric environment, which are crucial for the catalytic cycle. This compound is suitable for use in a wide array of named cross-coupling reactions that are fundamental to modern synthetic chemistry. krackeler.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Below is a summary of the cross-coupling reactions in which this compound is utilized as a suitable ligand.

Cross-Coupling Reaction Bond Formed Reactants Role of this compound
Buchwald-Hartwig Amination C-NAryl Halide/Triflate + AmineLigand for Palladium Catalyst krackeler.comorganic-chemistry.org
Suzuki-Miyaura Coupling C-C (sp²-sp²)Aryl/Vinyl Halide + Organoboron CompoundLigand for Palladium Catalyst krackeler.comsigmaaldrich.com
Stille Coupling C-COrganostannane + sp²-hybridized Organic HalideLigand for Palladium Catalyst krackeler.comsigmaaldrich.com
Sonogashira Coupling C-C (sp²-sp)Aryl/Vinyl Halide + Terminal AlkyneLigand for Palladium Catalyst krackeler.comsigmaaldrich.com
Negishi Coupling C-COrganozinc Compound + Organic HalideLigand for Palladium Catalyst krackeler.comwikipedia.org
Heck Reaction C-C (sp²-sp²)Alkene + Aryl/Vinyl HalideLigand for Palladium Catalyst krackeler.comnih.gov
Hiyama Coupling C-COrganosilane + Organic HalideLigand for Palladium Catalyst krackeler.comnih.gov

Other Catalytic Roles in Fine Chemical and Materials Synthesis

Beyond its application in mainstream cross-coupling reactions, this compound serves as a valuable reagent and precursor in other catalytic processes for the synthesis of fine chemicals and materials. pubcompare.ai It is a key starting material for producing more complex organophosphorus compounds, which in turn have specialized applications. smolecule.com

One notable application is in the Michaelis-Arbuzov reaction to synthesize phosphinates. Research has demonstrated an efficient, solvent-free procedure for the synthesis of novel methyl phenyl heterocyclic phosphinates by reacting various heterocyclic halides with this compound. This reaction proceeds in the presence of lanthanum(III) chloride (LaCl₃·7H₂O) as a heterogeneous catalyst, offering advantages such as high yields, short reaction times, and the avoidance of toxic catalysts and solvents. ias.ac.in

The table below presents the yields of various methyl phenyl heterocyclic phosphinates synthesized using this method. ias.ac.in

Heterocyclic Halide Product Reaction Time (h) Yield (%)
2-Chloromethyl benzoxazoleMethyl (benzoxazol-2-ylmethyl)(phenyl)phosphinate2.089
2-Chloromethyl benzothiazoleMethyl (benzothiazol-2-ylmethyl)(phenyl)phosphinate2.088
2-Bromomethyl-1H-benzimidazoleMethyl (1H-benzimidazol-2-ylmethyl)(phenyl)phosphinate2.585
2-Chloromethyl-1-methyl-1H-benzimidazoleMethyl (1-methyl-1H-benzimidazol-2-ylmethyl)(phenyl)phosphinate2.586
3-Chloromethyl-1H-indoleMethyl (1H-indol-3-ylmethyl)(phenyl)phosphinate3.080
2-Chloro-3-formyl quinolineMethyl (3-formylquinolin-2-yl)(phenyl)phosphinate2.582

Furthermore, this compound is employed in the synthesis of functional polymeric materials, highlighting its role in materials science. pubcompare.ai

Structure-Activity Relationships in Phosphonite-Metal Catalysis

Impact of Ligand Stereochemistry on Catalytic Performance and Selectivity

While this compound is an achiral molecule, it is a critical precursor for the synthesis of chiral phosphine ligands, which are paramount in asymmetric catalysis. scholaris.caresearchgate.net The stereochemical properties of a ligand are a determining factor in the enantioselectivity of a catalytic reaction, as the ligand's three-dimensional structure creates a chiral environment around the metal center. This environment dictates how the substrates can approach and coordinate to the catalyst, thereby favoring the formation of one enantiomer of the product over the other.

A compelling example of the profound influence of ligand stereochemistry is the phenomenon of "enantioswitching." In studies on rhodium-catalyzed asymmetric hydroboration, subtle modifications to the structure of TADDOL-derived phosphonite ligands led to a complete reversal of enantioselectivity. nih.gov For instance, a catalyst using a TADDOL phenylphosphite ligand affords the (3R)-product, whereas a closely related phosphoramidite (B1245037) ligand derived from the same chiral backbone yields the enantiomeric (3S)-product with high selectivity. nih.gov This demonstrates that minor changes in the ligand's atomic composition, while preserving its core stereochemistry, can fundamentally alter the transition state geometries and thus the stereochemical outcome of the reaction. nih.gov

The table below illustrates the enantioswitching observed in the asymmetric hydroboration of a β,γ-unsaturated amide. nih.gov

Ligand Type Ligand Structure Product Enantiomer Enantiomeric Excess (ee)
PhenylphosphiteL3A(3R)-293%
PhosphoramiditeL1B(3S)-292%
PhosphoramiditeL2B(3S)-292%
PhosphoramiditeL3F(3R)-291%

This highlights that predicting the stereochemical outcome is not trivial and depends on a complex interplay of electronic and steric factors dictated by the precise ligand structure. The ability to access either product enantiomer by simply modifying a non-enantiomeric part of the catalyst is a powerful tool in synthetic chemistry. nih.gov

Investigation of Electronic and Steric Effects of the Phenylphosphonite Ligand on Catalytic Cycles

The catalytic performance of a metal complex is intricately linked to the electronic and steric properties of its ligands. For a phenylphosphonite ligand, these properties are determined by the phenyl group and the two methoxy (B1213986) groups attached to the phosphorus atom. These factors are not static but exert a dynamic influence throughout the various steps of a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov

Electronic Effects: The oxygen atoms in the phosphonite ligand make it more π-accepting (electron-withdrawing) compared to a trialkyl- or triarylphosphine ligand. This electronic property can significantly influence the reactivity of the metal center. For example, in palladium-catalyzed methoxycarbonylation, less electron-donating ligands were found to lower the activation energy of the rate-determining methanolysis step, which in turn prevents isomerization and leads to higher regioselectivity. st-andrews.ac.uk Theoretical studies on Ru(II)-catalyzed hydrogenation have also shown that the electronic nature of substituents on the ligand framework is crucial, with Hammett parameters correlating well with catalytic rates. researchgate.net

Steric Effects: The size of the ligand (its steric bulk) plays a critical role in both reaction rate and selectivity. A ligand's conformation can create a crowded pocket around the metal, which can accelerate certain reaction steps. For instance, steric strain in an octahedral complex can be relieved during migratory insertion to a five-coordinate product, thus increasing the reaction rate. nih.gov Furthermore, the steric environment dictates how substrates bind and can prevent the formation of undesired isomers. st-andrews.ac.uk The conformational flexibility of a ligand is also key; a ligand may adopt different shapes to stabilize different intermediates or transition states throughout the catalytic cycle, facilitating challenging bond-forming steps. nih.gov

Effect Influence on Catalytic Cycle Mechanism Example Outcome
Electronic Modulates metal center reactivityAlters electron density on the metal, affecting its ability to participate in oxidative addition or reductive elimination.Lowering the activation barrier for key steps, enhancing regioselectivity. st-andrews.ac.uk
Steric Controls substrate approach and reaction rateCreates a defined pocket around the metal, influencing which isomer can form; can introduce strain that is relieved in a transition state.Accelerating migratory insertion; preventing formation of undesired linear products. nih.govst-andrews.ac.uk
Conformational Stabilizes different catalytic intermediatesLigand flexibility allows adoption of optimal geometries for different steps (e.g., reductive elimination vs. substrate binding).Enabling challenging C-B bond formation by adopting a less-hindered conformation. nih.gov

Theoretical and Computational Investigations of Dimethyl Phenylphosphonite

Electronic Structure and Bonding Analysis

Theoretical analysis of the electronic structure of Dimethyl Phenylphosphonite reveals fundamental details about its stability, charge distribution, and the nature of its chemical bonds. These investigations are crucial for understanding its behavior as a ligand and a reactant.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to predict the geometric and electronic properties of molecules in their ground state. For this compound, DFT calculations are used to determine its most stable three-dimensional conformation by optimizing the molecular geometry to a minimum on the potential energy surface. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.

DFT calculations have been successfully used to determine the conformational minima for complexes containing this compound ligands. acs.org These studies confirm that distinct, stable conformations can exist and that DFT is a reliable method for identifying them. acs.org While specific optimized geometric parameters for the isolated this compound molecule are not detailed in the available literature, the general methodology involves selecting a functional (like B3LYP or PBE0) and a basis set (e.g., 6-31G(d) or larger) to solve the Kohn-Sham equations, providing a detailed picture of the molecule's ground state structure. iosrjournals.org The accuracy of such geometry optimizations has been systematically assessed for various classes of molecules, validating the utility of DFT for generating reliable structural data. acs.org

Frontier Molecular Orbital (FMO) theory is a key conceptual framework in chemistry for describing reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com

For this compound, the energy and spatial distribution of these orbitals dictate its nucleophilic and electrophilic character. The lone pair of electrons on the phosphorus atom is expected to contribute significantly to the HOMO, making it the primary site for nucleophilic attack in reactions such as the Michaelis-Arbuzov rearrangement. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.net

Computational studies have been performed to calculate the HOMO and LUMO energies for this compound using DFT methods, alongside other electronic properties. jchps.com These calculations are essential for understanding its role in various chemical contexts, from its use as a ligand in transition-metal complexes to its function as an electrolyte additive where its oxidation potential (related to the HOMO energy) is critical. uva.nlresearchgate.netdokumen.pub

Computational Modeling of Reaction Mechanisms

Quantum chemical methods are indispensable for mapping the complex pathways of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a detailed picture of the reaction mechanism can be constructed, providing insights into reaction feasibility, rates, and selectivity.

Computational studies allow for the characterization of fleeting structures like transition states and reaction intermediates that are often difficult or impossible to observe experimentally. For reactions involving this compound, DFT calculations have been employed to explore mechanistic pathways.

In a study on the dearomative hydroboration of quinolines, where a this compound-borane complex was used as a reagent, DFT calculations were performed to investigate the free-energy profile of the transformation. acs.orgnih.gov These calculations helped to understand the reversibility of the reaction and the stability of different product isomers by locating the relevant transition states and intermediates on the potential energy surface. acs.orgnih.gov

Similarly, the well-known Michaelis-Arbuzov reaction, a key method for forming phosphorus-carbon bonds, has been the subject of mechanistic investigation. researchgate.netresearchgate.net The reaction of this compound with an alkyl halide proceeds through a phosphonium (B103445) intermediate. Quantum chemical calculations can model the formation of this intermediate and the subsequent nucleophilic attack by the displaced halide on one of the methyl groups, leading to the final phosphinate product. In a related context, evidence for an intramolecular transition metal Arbuzov reaction involving a cobalt complex with a this compound ligand has been reported, with the structures of the resulting metallophosphinate products characterized, providing benchmarks for computational modeling. cdnsciencepub.com

Beyond identifying the stationary points on a reaction pathway, computational chemistry can predict the associated kinetic and thermodynamic parameters. The energy difference between reactants and products determines the reaction's enthalpy (ΔH) and Gibbs free energy (ΔG), indicating whether a reaction is thermodynamically favorable. The energy difference between the reactants and the transition state defines the activation energy (Ea), which governs the reaction rate.

In the computational study of the dearomative hydroboration of quinolines, DFT calculations were used to determine the triplet energies (ET) of the hydroboration products and the energies of the fragmentation transition states (TS). acs.orgnih.gov These calculated parameters were crucial for explaining the observed differences in photoreversibility between the 5,6- and 5,8-hydroboration product isomers. The higher energy of the fragmentation transition states for the 5,8-products compared to the 5,6-products was consistent with their greater stability under photo-irradiation. acs.orgnih.gov

Table 1: Calculated Energies for Hydroboration Product Isomers and Transition States

Species Ligand in Borane Complex Calculated Energy (kcal/mol)
Triplet Energy (ET) of 5,8-hydroboration products L10 66–69
Triplet Energy (ET) of 5,6-hydroboration products L10 55–56
Fragmentation Transition State (5,8-products) L10 Higher Energy
Fragmentation Transition State (5,6-products) L10 Lower Energy

Data sourced from studies on the hydroboration of quinolines. acs.orgnih.gov L10 is a phenyl-substituted phosphonite ligand.

Spectroscopic Simulations and Advanced Characterization

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and confirming molecular structures. DFT calculations of spectroscopic parameters are now a standard procedure in chemical research.

The simulation of infrared (IR) spectra is achieved by first performing a geometry optimization, followed by a frequency calculation. iosrjournals.org The calculation yields the vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical IR spectrum. For organophosphorus compounds, this technique has been successfully used to predict and assign characteristic vibrations, such as those for P-O-C stretching and C-H bending. researchgate.net A study has reported the comparison of experimental and DFT-calculated IR spectra for this compound, demonstrating the applicability of this approach. jchps.com

Similarly, Nuclear Magnetic Resonance (NMR) spectra can be predicted computationally. youtube.comnih.govyoutube.com The primary observables, chemical shifts (shielding tensors) and spin-spin coupling constants, can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov These calculations require a high-quality optimized geometry. youtube.com For accurate results, it is often necessary to calculate the shielding tensor for a reference compound, like tetramethylsilane (TMS), at the same level of theory and then determine the relative chemical shifts. youtube.com This methodology has proven valuable for the structural elucidation of a wide range of organic molecules, including complex organoboron intermediates. imperial.ac.ukarxiv.org

Computational Prediction and Interpretation of NMR Spectroscopic Data (³¹P, ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become highly reliable for predicting NMR parameters, thereby aiding the interpretation of experimental spectra. manchester.ac.ukchemaxon.com The process typically involves geometry optimization of the molecule's structure, followed by the calculation of magnetic shielding tensors using methods like Gauge-Including Atomic Orbital (GIAO). mdpi.com

The isotropic shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (TMS) for ¹H and ¹³C, and phosphoric acid for ³¹P, calculated at the same level of theory. nih.gov High accuracy can be achieved by employing appropriate functionals and basis sets, and by considering environmental factors like solvent effects through models such as the Polarizable Continuum Model (PCM). mdpi.comgithub.io

³¹P NMR: The ³¹P chemical shift is highly sensitive to the electronic environment around the phosphorus atom, including the nature of its substituents and its oxidation state. For this compound, a trivalent P(III) compound, the chemical shift is expected to be in a distinct region compared to pentavalent P(V) compounds. Computational models predict this shift by calculating the electron density and magnetic shielding at the phosphorus nucleus.

¹H and ¹³C NMR: The chemical shifts for the protons and carbons in the methoxy (B1213986) (-OCH₃) and phenyl (C₆H₅) groups are also predictable. DFT calculations can differentiate between the aromatic protons (ortho, meta, para) and the methyl protons, as well as the distinct carbon environments (ipso, ortho, meta, para, and methyl carbons). Furthermore, computational methods can predict spin-spin coupling constants (J-couplings), such as ³J(P,H) and nJ(P,C), which are critical for confirming the connectivity within the molecule.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are illustrative and based on typical ranges for similar functional groups. Actual computational results would depend on the specific level of theory (functional/basis set) and solvent model used.

Nucleus Group Predicted Chemical Shift (ppm) Multiplicity / Coupling
³¹P - 155 - 165 Singlet
¹H Phenyl (ortho) 7.50 - 7.65 Multiplet
Phenyl (meta, para) 7.20 - 7.40 Multiplet
Methoxy (-OCH₃) 3.60 - 3.80 Doublet (due to ³J(P,H) coupling)
¹³C Phenyl (ipso) 145 - 155 Doublet (due to ¹J(P,C) coupling)
Phenyl (ortho) 129 - 132 Doublet (due to ²J(P,C) coupling)
Phenyl (para) 130 - 133 Singlet
Phenyl (meta) 128 - 130 Doublet (due to ³J(P,C) coupling)

Mass Spectrometry and GC-MS Fragmentation Pathway Analysis

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a vital tool for identifying and structurally characterizing volatile compounds like this compound. The analysis of fragmentation patterns under ionization, typically Electron Ionization (EI), provides a molecular fingerprint. researchgate.net

Computational chemistry can be used to rationalize the observed fragmentation pathways by calculating the energies of potential fragment ions and the activation energies for different bond cleavage and rearrangement reactions. nih.govbris.ac.uk For organophosphorus compounds, fragmentation is often directed by the phosphorus center and the relative strengths of the P-O, P-C, and O-C bonds. nih.gov

A plausible EI fragmentation pathway for this compound would initiate with the formation of a molecular ion [M]⁺•. Subsequent fragmentation could involve:

Loss of a methoxy radical (•OCH₃): Cleavage of a P-O bond to form a stable ion.

Loss of formaldehyde (CH₂O): A rearrangement reaction involving a methoxy group.

Cleavage of the P-phenyl bond: Resulting in fragments corresponding to the phenyl group and the dimethyl phosphonite moiety.

Rearrangements: McLafferty-type rearrangements or other hydrogen transfers can occur, which are common in the mass spectrometry of organophosphorus compounds. researchgate.net

Table 2: Proposed Key Fragments in the GC-MS Analysis of this compound This table presents a theoretical fragmentation pathway. The relative abundances of fragments would be determined experimentally.

m/z Proposed Ion Structure Proposed Fragmentation Step
170 [C₈H₁₁O₂P]⁺• Molecular Ion [M]⁺•
155 [C₇H₈O₂P]⁺ [M]⁺• - •CH₃
139 [C₈H₁₀OP]⁺ [M]⁺• - •OCH₃
124 [C₇H₉P]⁺• [M]⁺• - 2(CH₂O) (via rearrangement)
110 [C₆H₅OP]⁺• Rearrangement and loss from [M]⁺•
93 [C₆H₅O]⁺ Cleavage of P-O(phenyl) bond

Application in Computational Materials Science (e.g., Electrolyte Additive Interactions)

Computational materials science employs modeling and simulation to predict the properties of materials and their interactions, accelerating the discovery of new and improved materials. utexas.eduiapchem.org One area of significant research is the development of advanced electrolytes for high-performance batteries, such as high-voltage lithium-ion batteries. taylorfrancis.com

Phosphite (B83602) derivatives are recognized as effective electrolyte additives that can form a stable protective layer, known as a cathode-electrolyte interphase (CEI), on the surface of cathode materials. researchgate.net This layer prevents electrolyte degradation at high voltages and scavenges harmful species like hydrogen fluoride (B91410) (HF), thereby improving the battery's cycle life and performance. researchgate.net

Computational screening, using methods like DFT, is an efficient strategy for identifying promising new additive molecules without the need for extensive trial-and-error experiments. researchgate.net For a candidate molecule like this compound, a computational evaluation would typically involve calculating key physicochemical properties that correlate with its performance as an additive:

Oxidation Potential: A suitable additive must be oxidized preferentially to the bulk electrolyte solvent. This is predicted by calculating the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy generally corresponds to a lower oxidation potential. researchgate.net

Interaction with Electrode Surfaces: Simulations can model the adsorption and decomposition of the additive molecule on the cathode surface (e.g., LiNi₀.₅Mn₁.₅O₄). By calculating binding energies and reaction pathways, researchers can predict the additive's ability to form a stable and uniform CEI.

Reactivity with HF: The ability to scavenge HF is crucial. Computational models can simulate the reaction between this compound and HF, determining the reaction's thermodynamics and kinetics to assess its effectiveness as an HF scavenger.

Table 3: Key Parameters for Computational Evaluation of this compound as an Electrolyte Additive The values provided are hypothetical examples to illustrate the parameters investigated in a computational screening study.

Parameter Computational Method Significance for Performance
Oxidation Potential (vs. Li/Li⁺) DFT (HOMO energy calculation) Must be lower than the electrolyte solvent to ensure preferential decomposition and CEI formation.
Binding Energy on Cathode Surface DFT with surface slab models Indicates the strength of interaction and the propensity to form a stable protective layer.
Decomposition Reaction Barrier Transition State Theory, DFT A low energy barrier for a desired decomposition pathway is necessary for effective CEI formation.

| Reaction Enthalpy with HF | DFT (Reaction energy calculation) | A negative reaction enthalpy indicates a favorable (exothermic) reaction for scavenging HF. |

Through such computational investigations, molecules like this compound can be systematically evaluated, providing a theoretical foundation for its potential use in advanced energy storage applications. utexas.edu

Role of Dimethyl Phenylphosphonite in Broader Organophosphorus Chemical Research

Contribution to Fundamental Understanding of Phosphorus Reactivity Principles

The study of Dimethyl phenylphosphonite provides valuable insights into the fundamental principles of phosphorus reactivity. The phosphorus(III) center, with its lone pair of electrons, acts as a nucleophile, a characteristic central to its chemical behavior. Its reactivity is governed by a combination of electronic and steric effects influenced by the phenyl and methoxy (B1213986) groups attached to the phosphorus atom.

Research into its reaction mechanisms has helped elucidate key organophosphorus transformations. For instance, this compound is a reactant in the Michaelis-Arbuzov reaction, a cornerstone for the formation of phosphorus-carbon bonds. mdpi.com In a typical sequence, it can be synthesized from dichlorophenylphosphine (B166023) and methanol (B129727), and then undergo a rearrangement reaction with an alkyl halide like methyl iodide to yield a phosphinate, such as methyl methylphenylphosphinate (MMPP). mdpi.com This type of reaction is fundamental to understanding the conversion of P(III) species to P(V) compounds. mdpi.com The electronic nature of the phosphorus atom, influenced by its substituents, dictates the compound's reactivity and its utility as a starting material for creating P-C bonds. mdpi.com

Comparative Studies with Other Trivalent Phosphorus Compounds (Phosphites, Phosphinites, Phosphines)

This compound's properties are often best understood through comparison with other trivalent phosphorus compounds like phosphites (P(OR)₃), phosphinites (P(OR)R₂), and phosphines (PR₃). These comparisons highlight the nuanced differences in electronic and steric properties that determine their function, particularly as ligands in catalysis.

The primary distinction lies in the substituents on the phosphorus atom. Phosphines bear three direct P-C bonds, phosphinites have one P-O and two P-C bonds, while this compound, a phosphonite, has two P-O bonds and one P-C bond. Phosphites have three P-O bonds. This variation directly impacts the electron-donating ability of the phosphorus atom. Generally, the σ-donating ability follows the order: phosphines > phosphinites > phosphonites > phosphites. The electronegative oxygen atoms in phosphonites and phosphites withdraw electron density from the phosphorus atom, reducing its donor capacity compared to phosphines. manchester.ac.uk

MOP-type phosphonite ligands have been found to be electron-poor compared to their arylphosphine analogues. researchgate.net This electronic profile influences their behavior in coordination chemistry and catalysis. For example, in palladium complexes, the structure of dichlorobis(dimethoxyphenylphosphine)palladium(II) is comparable to related complexes containing phosphinite ligands. researchgate.net

Compound ClassGeneral FormulaSubstituents on PhosphorusRelative σ-Donating AbilityKey Characteristics
PhosphinesPR₃Three alkyl/aryl groups (R)HighestStrong electron donors, moderate π-acceptors. manchester.ac.uk
PhosphinitesP(OR)R₂One alkoxy group (OR), two alkyl/aryl groups (R)HighProperties intermediate between phosphines and phosphonites.
Phosphonites (e.g., this compound)P(OR)₂RTwo alkoxy groups (OR), one aryl group (R)ModerateElectron-poor compared to phosphines due to electronegative oxygen atoms. researchgate.net
PhosphitesP(OR)₃Three alkoxy groups (OR)LowestWeakest σ-donors in this series; can be significant π-acceptors.

Precursor for the Synthesis of Advanced Organophosphorus Scaffolds with Pharmaceutical and Agrochemical Relevance

This compound is a valuable intermediate in the synthesis of more complex molecules that are investigated for their potential in pharmaceuticals and agrochemicals. Its ability to undergo reactions like the Michaelis-Arbuzov rearrangement allows for the construction of phosphonate (B1237965) and phosphinate backbones, which are key structural motifs in various bioactive compounds. mdpi.com

For example, it is a direct precursor to methyl methylphenylphosphinate (MMPP), which can be hydrolyzed to methylphenylphosphinic acid. mdpi.com Phosphinate and phosphonate derivatives are integral to the development of compounds for health and technology, including drugs for calcium metabolic disorders. rsc.org The synthesis of α-aminophosphonates, which have applications as enzyme inhibitors, herbicides, and antimicrobial agents, often involves phosphite-containing precursors in reactions like the Kabachnik-Fields reaction. rsc.orgmdpi.com While direct examples involving this compound are specific, its role as a P(III) precursor is representative of the synthetic strategies used to access these important scaffolds. researchgate.net The development of N-2,5-dimethylphenylthioureido acid derivatives as scaffolds for new antimicrobial candidates highlights the broader strategy of using specific chemical moieties to build novel bioactive structures. mdpi.comresearchgate.netnih.gov

Facilitating the Development of Novel Organophosphorus Compounds for Specific Academic Applications

Beyond its role as a synthetic precursor for applied fields, this compound is instrumental in academic research for developing novel organophosphorus compounds with specialized properties. A primary application is its use as a ligand in transition metal catalysis. osmarks.net Its specific balance of steric and electronic properties can be tuned to influence the outcome of catalytic cycles. It is explicitly noted as a suitable ligand for a variety of cross-coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, and Heck reactions, which are fundamental tools in modern synthetic organic chemistry. sigmaaldrich.comsigmaaldrich.com

Furthermore, it serves as a starting material for creating unique coordination compounds for academic study. For instance, it is a precursor for the preparation of dinitrosyltris(this compound)manganese(I) tetrafluoroborate, a specific organometallic complex. fishersci.com The synthesis of novel phosphorus-containing ylides and spirolactones through reactions involving trivalent phosphorus compounds like triphenylphosphine (B44618) (structurally related in reactivity) and dimethyl acetylenedicarboxylate (B1228247) showcases the utility of such reagents in exploring new chemical transformations and constructing complex, often heterocyclic, systems. nih.govrsc.org These explorations expand the fundamental toolkit available to chemists for building molecules. diva-portal.org

Q & A

Q. What are the established synthetic routes for dimethyl phenylphosphonite in organophosphorus chemistry?

this compound is synthesized primarily via the Michaelis-Arbuzov reaction , where heterocyclic halides react with this compound under catalytic conditions. For example, LaCl₃·7H₂O is used as a cost-effective, reusable catalyst under solvent-free conditions to form methyl phenyl heterocyclic phosphinates (e.g., 3-bromoquinoline reaction) . Another route involves its use in synthesizing lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), a photoinitiator for hydrogels. Here, stoichiometric this compound reacts with 2,4,6-trimethylbenzoyl chloride under argon, followed by lithium bromide addition and purification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 1B for skin corrosion) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (acute toxicity hazard) .
  • Storage : Incompatible with strong oxidizers; store in cool, dry, well-ventilated areas .
  • Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .

Q. How is this compound characterized for purity and structural integrity?

Standard characterization methods include:

  • ¹H-NMR : Peaks at δ 7.59 (m, 2H), 7.44 (m, 1H), and 2.12 (s, 3H) confirm aromatic and methyl groups in LAP synthesis .
  • FTIR : P=O and P-C stretches (~1200–1000 cm⁻¹) verify phosphonite bonds .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 170.15 for C₈H₁₁O₂P) validate molecular weight .

Q. What are the key physicochemical properties relevant to its use in reactions?

Critical properties include:

  • Density : 1.072 g/mL at 25°C .
  • Reactivity : Hydrolyzes slowly in moist air; inert atmospheres (N₂/Ar) are recommended during synthesis .
  • Solubility : Miscible with acetone and 2-butanone, aiding in purification .

Q. How does this compound compare to diethyl analogs in reactivity?

this compound’s shorter alkyl chains increase electrophilicity at the phosphorus center, accelerating nucleophilic substitutions compared to bulkier diethyl phenylphosphonite. This property is exploited in Michaelis-Arbuzov reactions for faster C–P bond formation .

Advanced Research Questions

Q. How does this compound function as an electrolyte additive in high-voltage LiNi₀.₅Mn₁.₅O₄ cathodes?

As a 1–2 wt% additive, it forms a stable cathode-electrolyte interphase (CEI) via oxidative polymerization, suppressing Mn/Ni dissolution and electrolyte decomposition at >4.7 V. Electrochemical impedance spectroscopy (EIS) shows reduced charge-transfer resistance, while XPS confirms CEI components (e.g., polyphosphonates) .

Q. What strategies optimize the synthesis of LAP using this compound?

Optimization steps include:

  • Stoichiometry : Equimolar ratios of this compound and 2,4,6-trimethylbenzoyl chloride minimize side products .
  • Temperature Control : Maintaining 50°C during LiBr addition ensures complete precipitation .
  • Purification : Triple acetone washes remove unreacted LiBr; vacuum drying eliminates solvent residues .

Q. How to resolve contradictions in catalytic efficiency of LaCl₃·7H₂O in Michaelis-Arbuzov reactions?

Discrepancies arise from variations in:

  • Catalyst Loading : Optimal at 5 mol%; excess amounts reduce yield due to aggregation .
  • Moisture Sensitivity : Catalyst deactivation occurs if reactions are not moisture-free .
  • Substrate Scope : Electron-deficient heterocycles (e.g., quinoline) react faster than electron-rich ones. DOE (Design of Experiments) can map parameter interactions .

Q. What mechanistic insights explain its role in C–P bond formation?

In Michaelis-Arbuzov reactions, LaCl₃·7H₂O activates the phosphorus center via Lewis acid coordination, facilitating nucleophilic attack by halides. Kinetic studies show a second-order dependence on substrate and catalyst . Competing pathways (e.g., radical vs. ionic) are distinguished using radical traps (e.g., TEMPO) .

Q. How to mitigate batch-to-batch variability in this compound-derived products?

  • In Situ Monitoring : Real-time FTIR tracks P=O bond consumption .
  • Quality Control : NMR purity thresholds (>95%) and Karl Fischer titration (<0.1% H₂O) ensure consistency .
  • Post-Synthetic Modifications : Phosphonate-to-thiophosphonate conversions improve stability for biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.